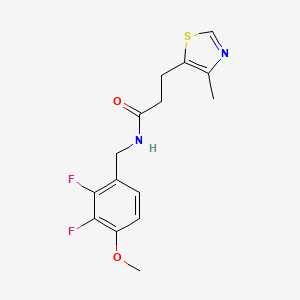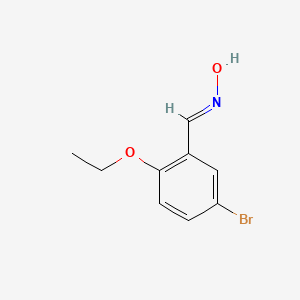![molecular formula C20H28N4O2 B5603898 2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol" belongs to a class of chemicals that are typically involved in complex chemical reactions and possess unique structural characteristics. While there is no direct research available on this exact compound, insights can be drawn from related studies on triazole derivatives and piperidinyl compounds which are known for their versatile applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related triazoles often involves multistep reactions, starting from simple precursors. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide can lead to triazole derivatives through a series of transformations including cyclization and substitution reactions. The synthesis pathways can vary, involving intermediates such as esters and thioacetates, and employing conditions like acid-catalyzed esterification or Michael addition reactions (Castiñeiras et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing triazole and piperidinyl groups, often features a combination of aromatic and aliphatic regions, with heteroatoms contributing to the complexity and chemical reactivity. Crystallographic analyses reveal how substituents affect the overall molecular conformation, including the orientation and spatial arrangement of functional groups. These structures can form extensive hydrogen bonding and exhibit different packing motifs in the crystalline state (Yin‐Xiang Lu, 2011).
Chemical Reactions and Properties
Compounds similar to "this compound" undergo various chemical reactions, including ring-closing metathesis, radical cyclization, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal in modifying the chemical structure and thereby altering the chemical properties and biological activity of the resulting compounds (Clive & Cheng, 2001).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure are significantly influenced by the molecular architecture. For instance, modifications in the triazole and piperidine components can lead to differences in crystal packing, hydrogen bonding interactions, and molecular stability, which in turn affect the compound's physical characteristics (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and basicity, of compounds like "this compound" are influenced by the nature and position of their functional groups. Triazole rings impart unique electronic characteristics due to the presence of nitrogen atoms, while piperidinyl groups contribute to basicity and nucleophilicity. These attributes determine the compound's behavior in chemical reactions and its interaction with biological systems (Liu et al., 2011).
特性
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,26)10-7-15-5-4-6-17(13-15)19(25)24-11-8-16(9-12-24)18-22-21-14-23(18)3/h4-6,13-14,16,26H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRTQFIUPYKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)
![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)
![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)
![methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603854.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5603860.png)
![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)



![2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)
![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)